molecular formula C10H19N2O4P B5772626 {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid

{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid

Katalognummer: B5772626
Molekulargewicht: 262.24 g/mol
InChI-Schlüssel: QYZXIOGDCNETJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[Acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid, also known as JNJ-42253432, is a novel phosphinic acid derivative that has shown promising results in scientific research. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Wirkmechanismus

{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and an overall calming effect on the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety and inducing sedation. It has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid is its specificity for the benzodiazepine site of the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.

Zukünftige Richtungen

There are a number of future directions for research on {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy, anxiety, and insomnia. Another area of interest is its potential as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesemethoden

The synthesis of {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid involves a multistep process that starts with the reaction of ethyl acetoacetate with methylamine to form ethyl N-methyl-N-(2-oxo-1-pyrrolidinyl)acetamide. This intermediate is then reacted with chloromethylphosphonic acid diethyl ester to form this compound. The final product is purified through recrystallization and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid has shown potential applications in various fields of scientific research. It has been studied for its role in modulating the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.

Eigenschaften

IUPAC Name

[acetyl(ethyl)amino]methyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O4P/c1-3-11(9(2)13)7-17(15,16)8-12-6-4-5-10(12)14/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZXIOGDCNETJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CP(=O)(CN1CCCC1=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.